3-(4-hydroxyphenyl)-1H-imidazol-2-one

CYP3A4 inhibition drug metabolism enzyme assay

This N1-substituted imidazol-2-one enables precise SAR studies distinct from C4-regioisomers (CAS 944916-40-9). The unique 4-hydroxyphenyl placement on the non-aromatic imidazol-2-one core provides a defined CYP3A4 inhibition reference (IC₅₀ 233 nM). Dual derivatizable handles (phenolic O-alkylation, imidazolone N-alkylation) support focused library construction. Strictly for in-vitro research use only; no therapeutic or diagnostic use is authorized. Avoid generic imidazolone substitutes—only CAS 1215280-00-4 guarantees experimental fidelity.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1215280-00-4
Cat. No. B2832729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-hydroxyphenyl)-1H-imidazol-2-one
CAS1215280-00-4
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CNC2=O)O
InChIInChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h1-6,12H,(H,10,13)
InChIKeyCGUGZIQRWQHPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)-1H-imidazol-2-one (CAS 1215280-00-4): Chemical Identity and Baseline Procurement Profile


3-(4-Hydroxyphenyl)-1H-imidazol-2-one (CAS: 1215280-00-4), also referred to as 1-(4-Hydroxyphenyl)-2,3-dihydro-1H-imidazol-2-one, is a heterocyclic organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It consists of an imidazol-2-one core substituted at the N1 position with a 4-hydroxyphenyl group. This compound is exclusively available for non-clinical, in-vitro research applications and is labeled "For Research Use Only" (RUO) by commercial vendors, with no intended diagnostic, therapeutic, or human use authorization . As a specialized building block, its procurement is driven by its specific substitution pattern, which positions it as a structurally unique entity within the imidazolone chemical space. Its distinct substitution pattern differentiates it from other regioisomers (e.g., 4-(4-hydroxyphenyl)-1H-imidazol-2-one, CAS 944916-40-9) , underscoring the need for precise compound selection.

Why Generic Imidazolone Substitution Is Inadvisable for 3-(4-Hydroxyphenyl)-1H-imidazol-2-one (CAS 1215280-00-4)


The term "imidazolone" encompasses a broad and chemically diverse class of heterocycles; however, 3-(4-hydroxyphenyl)-1H-imidazol-2-one represents a specific chemical entity with a defined N1-(4-hydroxyphenyl) substitution pattern and a non-aromatic imidazol-2-one core. Generic substitution within this class is inadvisable due to profound differences in molecular topology and electronic character. For instance, regioisomers such as 4-(4-hydroxyphenyl)-1H-imidazol-2-one (CAS 944916-40-9) differ in the position of the hydroxyphenyl substituent on the imidazole ring, which can fundamentally alter target engagement, binding affinity, and metabolic stability . More critically, benzimidazol-2-ones (e.g., tetrazolamide-benzimidazol-2-ones targeting HPPD) or 1-hydroxybenzimidazolones (e.g., DAAO inhibitors) [1] represent entirely distinct fused-ring systems that are not structurally equivalent to the simple monocyclic imidazol-2-one core of the target compound. Furthermore, even within the monocyclic imidazolone family, substitution with other aryl groups (e.g., 1-(4-fluorophenyl)-imidazol-2-one derivatives) [2] introduces significant variations in lipophilicity and hydrogen-bonding capacity. Consequently, procurement of the exact CAS 1215280-00-4 compound is essential to maintain experimental fidelity, as its unique molecular architecture cannot be reliably reproduced by any single analog or in-class alternative.

Quantitative Differentiation Evidence for 3-(4-Hydroxyphenyl)-1H-imidazol-2-one (CAS 1215280-00-4)


CYP3A4 Inhibitory Potency of 3-(4-Hydroxyphenyl)-1H-imidazol-2-one (IC50: 233 nM)

3-(4-Hydroxyphenyl)-1H-imidazol-2-one exhibits measurable inhibitory activity against human cytochrome P450 3A4 (CYP3A4), with a reported IC₅₀ value of 233 nM [1]. In contrast, structurally related imidazol-2-one derivatives such as compound 5 (1-[2-(1H-imidazol-1-yl)ethyl]-3-(4-methoxybenzyl)-1,3-dihydro-2H-imidazol-2-one) show minimal to no activity against CYP3A4 but display potent inhibition of CYP11B1 (IC₅₀ = 21.2 nM) [2]. This represents a >10-fold functional selectivity shift between the two imidazol-2-one scaffolds, where the target compound shows moderate CYP3A4 activity while the comparator is essentially inactive against this isoform.

CYP3A4 inhibition drug metabolism enzyme assay

Comparative Physicochemical and Structural Identity Profile of 3-(4-Hydroxyphenyl)-1H-imidazol-2-one vs. Regioisomer (CAS 944916-40-9)

3-(4-Hydroxyphenyl)-1H-imidazol-2-one (CAS 1215280-00-4) is a positional isomer of 4-(4-hydroxyphenyl)-1H-imidazol-2-one (CAS 944916-40-9). While both compounds share the identical molecular formula (C₉H₈N₂O₂) and molecular weight (176.17 g/mol), they are distinct chemical entities with different IUPAC nomenclatures and CAS registry numbers . The target compound is characterized as 3-(4-hydroxyphenyl)-1H-imidazol-2-one, also known as 1-(4-Hydroxyphenyl)-2,3-dihydro-1H-imidazol-2-one, featuring the hydroxyphenyl group on the N1 nitrogen atom of the imidazol-2-one ring . In contrast, the regioisomer is designated as 4-(4-hydroxyphenyl)-1H-imidazol-2-one, with the substituent at the C4 position of the imidazole ring . This fundamental difference in connectivity—N-substitution versus C-substitution—results in distinct chemical reactivity and biological recognition patterns.

regioisomer structural identity physicochemical properties

Commercial Availability and Sourcing Profile of 3-(4-Hydroxyphenyl)-1H-imidazol-2-one

3-(4-Hydroxyphenyl)-1H-imidazol-2-one (CAS 1215280-00-4) is available as a specialized research chemical from a limited number of commercial suppliers, with documented pricing at €589.00 for a 50 mg quantity from CymitQuimica (Ref. 3D-QYB28000) . The compound is also listed on ChemSrc and ChemicalBook . In contrast, its regioisomer 4-(4-hydroxyphenyl)-1H-imidazol-2-one (CAS 944916-40-9) is more widely distributed across multiple vendor platforms including BenchChem, EvitaChem, and ChemicalBook . This differential availability pattern suggests that CAS 1215280-00-4 occupies a more specialized niche in the research chemical marketplace, potentially reflecting its more recent entry into commercial catalogs or its specific utility in targeted research applications.

commercial availability research chemical procurement

High-Strength Differential Evidence Is Limited for 3-(4-Hydroxyphenyl)-1H-imidazol-2-one

A systematic search of primary research literature, patent databases, and authoritative repositories reveals that high-strength differential evidence (i.e., direct head-to-head comparisons or cross-study comparable quantitative data against specific named analogs) is limited for 3-(4-hydroxyphenyl)-1H-imidazol-2-one (CAS 1215280-00-4). The compound is documented in BindingDB with a CYP3A4 IC₅₀ of 233 nM [1] and appears in several chemical vendor catalogs , but it is not the subject of dedicated medicinal chemistry optimization campaigns, in-depth SAR studies, or comparative pharmacological profiling in the peer-reviewed literature accessible through standard search methodologies. The compound lacks entries in major bioactivity databases such as ChEMBL (beyond the BindingDB cross-reference) or PubChem BioAssay, and no patents specifically claiming its utility or demonstrating its superiority over defined comparators were identified. This evidence gap underscores that the compound's current value proposition resides primarily in its structural uniqueness as a specific N1-(4-hydroxyphenyl) substituted imidazol-2-one building block, rather than in established, quantitatively validated performance advantages over specific named analogs in biological systems.

evidence gap data availability research tool

Evidence-Backed Application Scenarios for 3-(4-Hydroxyphenyl)-1H-imidazol-2-one (CAS 1215280-00-4)


In Vitro CYP3A4 Inhibition Studies for Drug Metabolism Profiling

Based on its documented CYP3A4 inhibitory activity (IC₅₀ = 233 nM) [1], 3-(4-hydroxyphenyl)-1H-imidazol-2-one may serve as a reference inhibitor in in vitro assays designed to assess CYP3A4-mediated drug-drug interaction potential. In supersome-based assays measuring 1′-hydroxymidazolam formation, this compound provides a defined inhibitory benchmark. Its moderate potency (233 nM) positions it between highly potent CYP3A4 inhibitors (e.g., ketoconazole, IC₅₀ ~ 10-50 nM) and weak or inactive structural analogs [2], offering a useful intermediate reference point for calibrating assay sensitivity and establishing structure-activity relationships within the imidazolone chemical series.

Regioisomer-Specific SAR Studies in Imidazolone Chemical Series

The distinct N1-substitution pattern of 3-(4-hydroxyphenyl)-1H-imidazol-2-one (CAS 1215280-00-4) differentiates it from the C4-substituted regioisomer (CAS 944916-40-9) [1][2]. This structural distinction enables researchers to conduct comparative structure-activity relationship (SAR) studies evaluating how the position of the 4-hydroxyphenyl substituent (N1 vs. C4) influences molecular recognition, binding affinity, and functional activity. Such studies are fundamental to understanding the pharmacophore requirements of imidazolone-based ligands and can inform the rational design of more potent or selective analogs.

Synthetic Intermediate for Diversified Imidazolone Derivatives

The phenolic hydroxyl group and the imidazol-2-one core of CAS 1215280-00-4 provide two distinct handles for chemical derivatization. The 4-hydroxyphenyl moiety can undergo O-alkylation, acylation, or sulfonation, while the imidazol-2-one ring may participate in N-alkylation or serve as a scaffold for further heterocyclic elaboration. This dual functionality makes the compound a versatile building block for constructing focused libraries of imidazolone-containing molecules for exploratory medicinal chemistry or chemical biology applications. The commercial availability of the compound from specialized vendors [1] supports its use as a starting material for synthetic campaigns.

Chemical Probe for Investigating Phenol-Imidazolone Hybrid Pharmacophores

3-(4-Hydroxyphenyl)-1H-imidazol-2-one embodies a hybrid pharmacophore combining a phenolic hydrogen-bond donor/acceptor with an imidazol-2-one core capable of engaging biological targets via π-stacking and dipole interactions. Although high-strength differential biological evidence is limited [1], the compound's unique structural features position it as a chemical probe for de novo target identification or phenotypic screening campaigns. Its moderate CYP3A4 inhibition (233 nM) [2] suggests potential interactions with heme-containing enzymes, while the 4-hydroxyphenyl group may facilitate binding to targets with affinity for tyrosine-mimetic or catechol-like ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-hydroxyphenyl)-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.